3-(2,5-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[3-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE is a complex heterocyclic compound that incorporates multiple functional groups, including triazole, thiadiazole, and isoxazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE typically involves multi-step reactions starting from readily available starting materials
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitrogen atoms in the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole rings can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
What sets 3-[3-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE apart is its combination of multiple heterocyclic rings, which can provide a unique set of interactions and biological activities. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H11F2N5O2S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-[3-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C19H11F2N5O2S/c1-27-12-5-2-10(3-6-12)16-9-15(25-28-16)18-24-26-17(22-23-19(26)29-18)13-8-11(20)4-7-14(13)21/h2-9H,1H3 |
InChI Key |
WWUKOKVHXPKXPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
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